5-methyl-N-(4-phenoxyphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide
Description
BenchChem offers high-quality 5-methyl-N-(4-phenoxyphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(4-phenoxyphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-N-(4-phenoxyphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N5O2S/c1-21-26-28(35-18-16-34(17-19-35)23-8-4-2-5-9-23)31-20-32-30(26)38-27(21)29(36)33-22-12-14-25(15-13-22)37-24-10-6-3-7-11-24/h2-15,20H,16-19H2,1H3,(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBECUYSWDHGXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-N-(4-phenoxyphenyl)-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxamide is a derivative of thieno[2,3-d]pyrimidine, a class known for diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H24N4O2S
- Molecular Weight : 420.54 g/mol
- CAS Number : Not available in the provided sources.
Thieno[2,3-d]pyrimidines exhibit various mechanisms of action, including:
- Inhibition of Protein Kinases : Many compounds in this class act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation. For instance, compounds have shown to inhibit Aurora kinases and Epidermal Growth Factor Receptor (EGFR) with IC50 values in the nanomolar range, indicating potent activity against these targets .
- Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death mechanisms .
- Antiproliferative Activity : Evidence suggests that derivatives of thieno[2,3-d]pyrimidine can significantly inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and MDA-MB-231 .
Biological Activity Data
The following table summarizes the biological activities observed for similar thieno[2,3-d]pyrimidine derivatives:
| Compound Name | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound A | Aurora B Kinase | 0.2 | HT1080 |
| Compound B | EGFR | 9.1 | MCF-7 |
| Compound C | VEGF/KDR | 3 | HT1080 |
| Compound D | PDGF | <10 | MDA-MB-231 |
Case Studies
- Anticancer Activity : In a study involving various thieno[2,3-d]pyrimidine derivatives, one compound demonstrated significant inhibition of tumor growth in vivo models. The study reported an IC50 value of 3 nM against the KDR receptor, indicating its potential as a therapeutic agent against solid tumors .
- Mechanistic Insights : Another investigation focused on the apoptotic pathways activated by thieno[2,3-d]pyrimidines. It was found that these compounds could induce mitochondrial dysfunction leading to cytochrome c release and subsequent activation of caspases in cancer cells, suggesting a mechanism for their cytotoxic effects .
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Heterocyclic core formation : Construction of the thieno[2,3-d]pyrimidine scaffold via cyclization reactions.
- Functionalization : Introduction of the phenylpiperazine and phenoxyphenyl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Carboxamide linkage : Attachment of the carboxamide group using activating agents like EDCI or HATU . Challenges : Ensuring regioselectivity during cyclization and minimizing side reactions during functional group coupling. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. How can researchers confirm the structural integrity of the synthesized compound?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and integration ratios.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight.
- X-ray crystallography : For unambiguous determination of 3D structure (if crystals are obtainable) .
- Infrared (IR) spectroscopy : To identify functional groups like carbonyl (C=O) and amine (N-H) stretches .
Q. What are the primary applications of this compound in academic research?
- Medicinal chemistry : Investigation as a kinase inhibitor or GPCR modulator due to its piperazine and pyrimidine motifs .
- Chemical biology : Use as a probe to study protein-ligand interactions via fluorescence labeling or affinity chromatography .
- Materials science : Exploration of optoelectronic properties due to the conjugated thienopyrimidine core .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Quantum chemical calculations : Use DFT (Density Functional Theory) to model transition states and predict regioselectivity during cyclization .
- Reaction path screening : Employ algorithms like GRRM (Global Reaction Route Mapping) to identify low-energy pathways and reduce trial-and-error experimentation .
- Machine learning : Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures .
Q. How to resolve contradictory bioactivity data across different assays?
Contradictions may arise due to:
- Assay conditions : Variability in pH, ionic strength, or co-solvents (e.g., DMSO concentration affecting ligand solubility) .
- Cell line specificity : Differences in membrane permeability or target expression levels (e.g., cancer vs. non-cancer cell lines) . Methodological solutions :
- Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cellular IC50) .
Q. What strategies enhance metabolic stability for in vivo studies?
- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
- Isotope labeling : Use deuterated analogs to slow CYP450-mediated degradation.
- Prodrug design : Mask polar groups (e.g., carboxamide) with ester linkages for improved bioavailability .
Data Contradiction Analysis
Q. Why do SAR studies show conflicting trends for substituent effects?
Discrepancies may stem from:
- Conformational flexibility : Piperazine rings adopting different chair/twist-boat conformations, altering binding pocket interactions .
- Off-target effects : Substituents may interact with unrelated proteins (e.g., hERG channels vs. kinase targets) . Resolution : Perform molecular dynamics simulations to correlate substituent orientation with activity .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| DFT Calculations | Predict regioselectivity in cyclization | |
| SPR (Surface Plasmon Resonance) | Validate binding kinetics | |
| HRMS | Confirm molecular weight | |
| Statistical DoE (Design of Experiments) | Optimize reaction conditions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
